N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentanamine hydrochloride
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Overview
Description
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentanamine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives. This compound features a phenyl group attached to an oxadiazole ring, which is further connected to a cyclopentanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-phenyl-1,3,4-oxadiazole-2-carboxaldehyde and cyclopentanamine.
Reaction Steps: The oxadiazole aldehyde is first reacted with cyclopentanamine under acidic conditions to form an imine intermediate. This intermediate is then reduced to form the final product.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The phenyl group can undergo electrophilic aromatic substitution reactions.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: The cyclopentanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Hydroxyphenyl derivatives.
Reduction Products: Cyclopentanamine derivatives.
Substitution Products: Alkylated or aminated cyclopentanamine derivatives.
Mechanism of Action
Target of Action
Compounds with similar structures, such as oxadiazole derivatives, have been reported to show promising anticancer activity . They are known to interact with various molecular targets involved in cancer progression .
Mode of Action
Oxadiazole derivatives, which share a similar structure, have been reported to exhibit various biological activities, including anticancer effects . These compounds may interact with their targets, leading to changes in cellular processes that inhibit cancer cell growth .
Biochemical Pathways
Oxadiazole derivatives have been reported to affect various biochemical pathways involved in cancer progression . The downstream effects of these interactions could include the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds, such as oxadiazole derivatives, have been reported to exhibit anticancer activity, suggesting that they may induce changes at the molecular and cellular levels that inhibit cancer cell growth .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound, thereby influencing its therapeutic efficacy .
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: The compound has shown potential in drug discovery, particularly in the development of new therapeutic agents targeting various diseases. Industry: It is utilized in the manufacturing of agrochemicals, pharmaceuticals, and advanced materials.
Comparison with Similar Compounds
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzene
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanol
Uniqueness: N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentanamine hydrochloride stands out due to its cyclopentanamine group, which imparts unique chemical and physical properties compared to its analogs. This structural difference can lead to distinct biological activities and industrial applications.
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Properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-2-6-11(7-3-1)14-17-16-13(18-14)10-15-12-8-4-5-9-12;/h1-3,6-7,12,15H,4-5,8-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUWUHNFGTXWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=NN=C(O2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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